4-Fluorophenyl isocyanate
Overview
Description
Synthesis Analysis
The synthesis of 4-Fluorophenyl isocyanate involves the reaction of 4-fluoroaniline with phosgene. In a typical process, 4-fluoroaniline is first converted to the corresponding amine salt, which is then reacted with phosgene to produce 4-Fluorophenyl isocyanate. This process requires careful handling due to the toxicity of phosgene.
Molecular Structure Analysis
4-Fluorophenyl isocyanate consists of a benzene ring substituted with a fluorine atom at one position and an isocyanate group at another. The presence of the fluorine atom influences the electronic properties of the molecule, affecting its reactivity and interactions with other compounds.
Chemical Reactions and Properties
4-Fluorophenyl isocyanate reacts with alcohols and amines to form urethanes and ureas, respectively. These reactions are fundamental in producing various polymers and pharmaceutical compounds. The fluorine atom in the molecule affects its reactivity, making it a versatile intermediate in organic synthesis.
Physical Properties Analysis
The physical properties of 4-Fluorophenyl isocyanate, such as melting point, boiling point, and solubility, depend on its molecular structure. The presence of the isocyanate group and the fluorine atom contributes to its relatively high reactivity and low stability under certain conditions.
Chemical Properties Analysis
The chemical properties of 4-Fluorophenyl isocyanate, including its reactivity with different functional groups and its behavior in various chemical environments, are influenced by the isocyanate and fluorophenyl groups. Its reactivity is a crucial aspect in the synthesis of more complex chemical structures.
References (Sources)
- (Maeda & Okamoto, 1998) - Discusses novel optically active aromatic isocyanates and their polymerization.
- (Saeed et al., 2011) - Details on the synthesis and structural analysis of fluoroaryl thioureas.
- (Kariuki et al., 2021) - Describes the synthesis and crystal structure of fluoroaryl compounds.
- (Sabbioni et al., 1997) - Examines the reactions of aryl isocyanates with amino acids.
- (Zhang, 2006) - Investigates the use of aromatic isocyanates in improving Li-ion battery performance.
Scientific Research Applications
Li-ion Battery Performance Improvement : 4-fluorophenyl isocyanate is used to reduce the initial irreversible capacities during the formation of the solid electrolyte interface (SEI) on graphite surfaces in Li-ion batteries. This enhances the cycleability of the batteries (Zhang, 2006).
Allophanate Formation : It reacts with urethanes under specific conditions to form allophanates, which do not lead to isocyanurate formation. This reaction is important in understanding the chemical behavior of isocyanates (Lapprand et al., 2005).
Fungal Resistance in Wood : In studies involving southern pine, methyl fluorophenyl carbamates and fluorophenyl isocyanates, including 4-fluorophenyl isocyanate, were used to increase the wood's fungal resistance (Chen, Rowell, & Ellis, 1990).
Quantitative Detection of Gaseous Isocyanates : A ratiometric fluorescent probe based on 4-fluorophenyl isocyanate was developed for detecting gaseous isocyanates in the air, which is significant for monitoring industrial emissions (K. Chen et al., 2020).
Soluble Epoxide Hydrolase Inhibitors : 2-Fluorophenyl isocyanate reacted with adamantan-1(2)-amines increased the inhibitory activity of human soluble epoxide hydrolase, showing potential in medicinal chemistry (Burmistrov & Butov, 2018).
Self-Healing Polymers : Reactive diisocyanate microcapsules for use in self-healing polymers have been fabricated, demonstrating the potential of isocyanates in creating materials that can repair themselves (Yang et al., 2008).
Synthesis of Optically Active Poly(phenyl isocyanate)s : Novel optically active aromatic isocyanates, including 4-fluorophenyl isocyanate, were synthesized for potential use in polymer and materials science (Maeda & Okamoto, 1998).
Spectrophotometric Determination in Occupational Atmospheres : 4-fluorophenyl isocyanate was investigated for its potential use in spectrophotometric methods for determining isocyanate concentrations in occupational environments (Walker & Pinches, 1979).
Molecular Geometry Study : The molecular geometry of 2-fluorophenylisocyanate, a related compound, was studied using microwave spectroscopy and nuclear magnetic resonance, contributing to our understanding of isocyanate molecular structures (Masson et al., 1980).
Organic Nanoparticles for Biomedical Imaging : Fluorescence probes for biomedical imaging were developed using compounds such as 4-fluorophenyl isocyanate, showcasing the potential of organic fluorophores in medical diagnostics (Xu et al., 2016).
Safety And Hazards
4-Fluorophenyl isocyanate is classified as a hazardous substance. It is flammable and can cause skin and eye irritation. It is also toxic if swallowed or inhaled, and may cause respiratory sensitization . Therefore, it should be handled with appropriate safety measures, including the use of personal protective equipment and adequate ventilation .
properties
IUPAC Name |
1-fluoro-4-isocyanatobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO/c8-6-1-3-7(4-2-6)9-5-10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVGFKBFFICWLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00152472 | |
Record name | 4-Fluorophenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00152472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluorophenyl isocyanate | |
CAS RN |
1195-45-5 | |
Record name | 4-Fluorophenyl isocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1195-45-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Fluorophenyl isocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001195455 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1195-45-5 | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82348 | |
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Record name | 4-Fluorophenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00152472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluorophenyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.454 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-Fluorophenyl isocyanate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2A7JE8GHW | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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